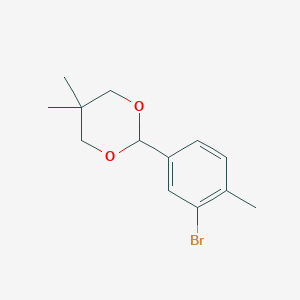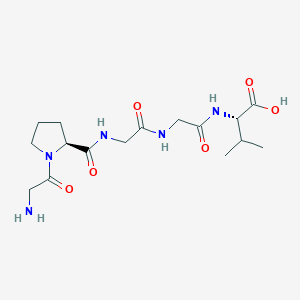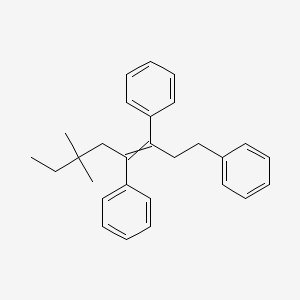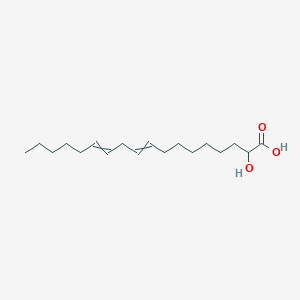
2-Hydroxyoctadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxyoctadeca-9,12-dienoic acid can be achieved through several methods. One common approach involves the hydroxylation of linoleic acid using microbial cultures or chemical reagents. For instance, microbial species such as Limosilactobacillus fermentum and Lactococcus lactis have been used to hydroxylate linoleic acid under controlled fermentation conditions . Additionally, chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial production methods typically involve large-scale fermentation processes, where specific microbial strains are employed to convert linoleic acid into its hydroxylated form. These processes are optimized for yield and efficiency, ensuring the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
2-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ketooctadeca-9,12-dienoic acid, while reduction can produce octadecanoic acid.
Applications De Recherche Scientifique
2-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a model compound for studying fatty acid metabolism.
Biology: The compound plays a role in cellular signaling and has been studied for its effects on cell proliferation and apoptosis.
Industry: The compound is used in the production of biodegradable polymers and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 2-Hydroxyoctadeca-9,12-dienoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs) and the upregulation of the TRIB3 gene. This leads to the inhibition of the Akt/mTOR pathway, which is excessively activated in many cancers . By inhibiting this pathway, the compound induces autophagy in tumor cells, leading to their death. This mechanism makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
2-Hydroxyoctadeca-9,12-dienoic acid can be compared with other hydroxylated fatty acids, such as:
9-Hydroxy-10(E),12(E)-octadecadienoic acid: This compound is another hydroxylated derivative of linoleic acid, but with hydroxylation at different positions.
13-Hydroxyoctadeca-9,11-dienoic acid: Similar to this compound, this compound has hydroxylation at the 13th position and is involved in different biological processes.
The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activity, particularly its ability to inhibit the Akt/mTOR pathway, which is not commonly observed in other similar compounds.
Propriétés
IUPAC Name |
2-hydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
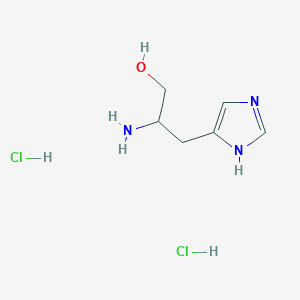
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
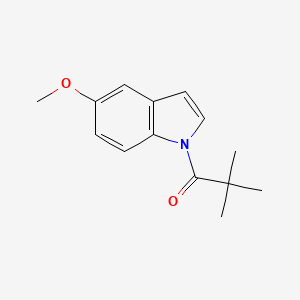
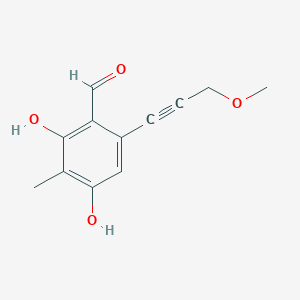
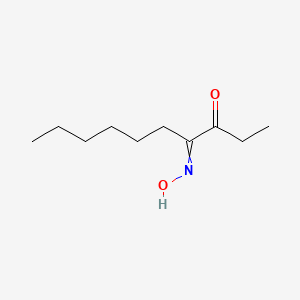
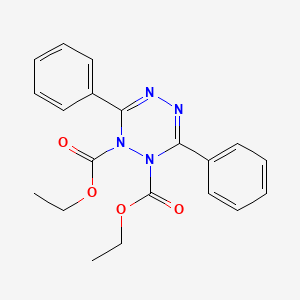
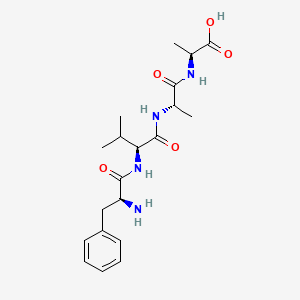
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
